molecular formula C18H20ClN5O2S2 B15122149 5-chloro-N-[1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine

5-chloro-N-[1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine

Cat. No.: B15122149
M. Wt: 438.0 g/mol
InChI Key: YOPFSMBWJLTMDP-UHFFFAOYSA-N
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Description

5-chloro-N-[1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzothiazole moiety, a piperidine ring, and a pyrimidine core

Preparation Methods

The synthesis of 5-chloro-N-[1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Benzothiazole Moiety: This step involves the reaction of 2-aminothiophenol with chloroacetic acid to form 2-chlorobenzothiazole.

    Introduction of the Piperidine Ring: The 2-chlorobenzothiazole is then reacted with piperidine to introduce the piperidine ring.

    Formation of the Pyrimidine Core: The final step involves the reaction of the intermediate compound with 2-chloropyrimidine and N-methylamine to form the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

5-chloro-N-[1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methanesulfonyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-chloro-N-[1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biological Research: It is used in studies to understand its effects on various biological pathways and its potential as a lead compound for drug development.

    Industrial Applications: The compound’s reactivity makes it useful in the synthesis of other complex organic molecules, which can be applied in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-chloro-N-[1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity to these targets, while the pyrimidine core can participate in hydrogen bonding and other interactions that stabilize the compound-target complex.

Comparison with Similar Compounds

Similar compounds to 5-chloro-N-[1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine include:

    Benzothiazole Derivatives: Compounds with similar benzothiazole moieties, such as 2-chlorobenzothiazole, which share some chemical reactivity and biological activity.

    Piperidine Derivatives: Compounds like piperidine and its substituted derivatives, which have similar structural features and reactivity.

    Pyrimidine Derivatives: Compounds such as 2-chloropyrimidine, which share the pyrimidine core and can undergo similar chemical reactions.

The uniqueness of this compound lies in its combination of these three moieties, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H20ClN5O2S2

Molecular Weight

438.0 g/mol

IUPAC Name

5-chloro-N-methyl-N-[1-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperidin-4-yl]pyrimidin-2-amine

InChI

InChI=1S/C18H20ClN5O2S2/c1-23(17-20-10-12(19)11-21-17)13-6-8-24(9-7-13)18-22-16-14(27-18)4-3-5-15(16)28(2,25)26/h3-5,10-11,13H,6-9H2,1-2H3

InChI Key

YOPFSMBWJLTMDP-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C2=NC3=C(S2)C=CC=C3S(=O)(=O)C)C4=NC=C(C=N4)Cl

Origin of Product

United States

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